molecular formula C46H96ClN B12776165 Dibehenyldimethylammonium chloride CAS No. 26597-36-4

Dibehenyldimethylammonium chloride

Cat. No.: B12776165
CAS No.: 26597-36-4
M. Wt: 698.7 g/mol
InChI Key: VKKVMDHHSINGTJ-UHFFFAOYSA-M
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Description

Dibehenyldimethylammonium chloride is a quaternary ammonium compound characterized by having a positively charged nitrogen atom covalently bonded to two long alkyl chains (behenyl groups) and two methyl groups. This structure imparts unique properties to the compound, making it useful in various applications, particularly as a surfactant and antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibehenyldimethylammonium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of behenyl chloride with dimethylamine. The reaction is usually carried out in a solvent such as acetone, under reflux conditions to ensure complete quaternization. The product is then purified through crystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically obtained through filtration, washing, and drying processes to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dibehenyldimethylammonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the chloride ion.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

Dibehenyldimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound exhibits antimicrobial properties, making it useful in studies related to microbial inhibition and disinfection.

    Medicine: Its antimicrobial activity is leveraged in the formulation of disinfectants and antiseptics.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibehenyldimethylammonium chloride primarily involves its interaction with microbial cell membranes. The positively charged nitrogen atom disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the long alkyl chains, which integrate into the lipid bilayer, causing structural instability.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with shorter alkyl chains (decyl groups). It is also used as an antimicrobial agent.

    Dimethyldioctadecylammonium chloride: A compound with longer alkyl chains (octadecyl groups), used in similar applications but with different physicochemical properties.

Uniqueness

Dibehenyldimethylammonium chloride is unique due to its specific alkyl chain length, which imparts distinct properties such as enhanced antimicrobial activity and surfactant behavior. Its longer alkyl chains provide better integration into lipid bilayers, making it more effective in disrupting microbial cell membranes compared to compounds with shorter alkyl chains.

Properties

CAS No.

26597-36-4

Molecular Formula

C46H96ClN

Molecular Weight

698.7 g/mol

IUPAC Name

di(docosyl)-dimethylazanium;chloride

InChI

InChI=1S/C46H96N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-46H2,1-4H3;1H/q+1;/p-1

InChI Key

VKKVMDHHSINGTJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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